molecular formula C15H11ClN2S B14471059 2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- CAS No. 67259-58-9

2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl-

Cat. No.: B14471059
CAS No.: 67259-58-9
M. Wt: 286.8 g/mol
InChI Key: YDQHMLKPJWZHRT-UHFFFAOYSA-N
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Description

2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This particular compound is characterized by the presence of a thione group at the 2-position and a chlorine atom at the 8-position, which contribute to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- typically involves the Michael addition reaction. One common method involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with α,β-unsaturated esters, such as fumaric esters, under solvent-free conditions and conventional heating . The reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and tetra butyl ammonium bromide (TBAB), which act as a non-toxic base and a green media, respectively .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential biological activities, including anxiolytic and anticonvulsant properties.

    Medicine: Investigated for its potential therapeutic applications in treating anxiety, epilepsy, and muscle spasms.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding increases the frequency of chloride channel openings, leading to hyperpolarization of the neuronal membrane and an inhibitory effect on neuronal excitability . This mechanism is similar to other benzodiazepines, which enhance the effect of the neurotransmitter GABA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,5-Benzodiazepine-2-thione, 8-chloro-1,3-dihydro-4-phenyl- is unique due to the presence of the thione group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other benzodiazepines. The chlorine atom at the 8-position also contributes to its unique pharmacological profile .

Properties

CAS No.

67259-58-9

Molecular Formula

C15H11ClN2S

Molecular Weight

286.8 g/mol

IUPAC Name

8-chloro-4-phenyl-1,3-dihydro-1,5-benzodiazepine-2-thione

InChI

InChI=1S/C15H11ClN2S/c16-11-6-7-12-14(8-11)18-15(19)9-13(17-12)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)

InChI Key

YDQHMLKPJWZHRT-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=C(C=C(C=C2)Cl)NC1=S)C3=CC=CC=C3

Origin of Product

United States

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